molecular formula C15H13N3O2 B572052 Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1208082-81-8

Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B572052
CAS No.: 1208082-81-8
M. Wt: 267.288
InChI Key: UDIJPDSAQXUZEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate has diverse applications in scientific research, including:

Comparison with Similar Compounds

Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.

Biological Activity

Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H13N3O2C_{15}H_{13}N_3O_2 and a molecular weight of 267.28 g/mol. Its structure features a fused imidazole and pyrazine ring system, which contributes to its unique chemical behavior and biological activity.

The specific mechanism of action for this compound remains largely unexplored. However, it is known to interact with various biological pathways, potentially influencing cellular processes such as apoptosis, inflammation, and microbial resistance. The compound acts as a versatile scaffold in drug development, allowing for modifications that can enhance its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating moderate activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Streptococcus agalactiae75 µM

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. The compound has shown promise in inhibiting cancer cell proliferation in various cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)18.5
A549 (Lung Cancer)22.3
HeLa (Cervical Cancer)20.0

The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression .

Study on Antimicrobial Efficacy

In one study focusing on the antimicrobial properties of this compound, researchers tested its efficacy against both Gram-positive and Gram-negative bacteria. The results demonstrated that while the compound was effective against certain strains like S. agalactiae, it had limited efficacy against others such as Pseudomonas aeruginosa . This variability highlights the need for further investigation into the compound's spectrum of activity.

Study on Anticancer Properties

Another significant study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 . This mechanism suggests potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)13-10-18-9-12(16-8-14(18)17-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIJPDSAQXUZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733733
Record name Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208082-81-8
Record name Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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